Eprinomectin

概要

説明

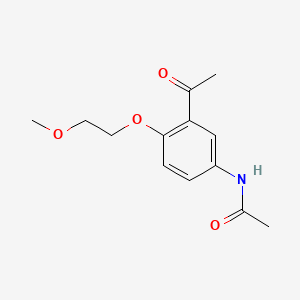

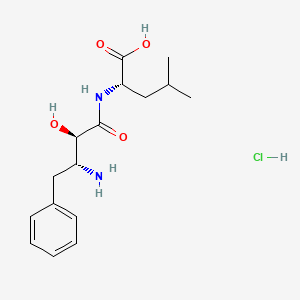

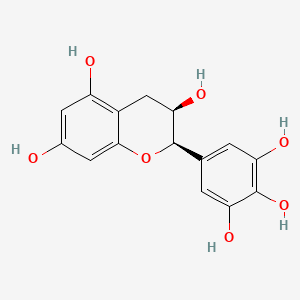

Eprinomectin is an avermectin used as a veterinary topical endectocide . It is a mixture of two chemical compounds, eprinomectin B1a and B1b . It is commonly produced through fermentation by soil-dwelling Streptomyces .

Synthesis Analysis

Eprinomectin is derived from the natural product avermectin B1 (abamectin), which is generated through a fermentation process . All of the avermectin class of compounds contain 16-membered macrocyclic lactone derivatives with potent anthelmintic and insecticidal properties .

Molecular Structure Analysis

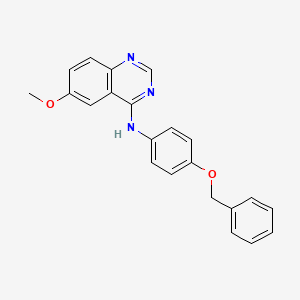

Eprinomectin has a molecular formula of C50H75NO14 . Its average mass is 914.129 Da and its monoisotopic mass is 913.518738 Da .

Chemical Reactions Analysis

Eprinomectin’s chemical reactions have been analyzed using a stability-indicating reversed-phase (RP) HPLC method for assay and determination of related substances of eprinomectin in bulk batches of eprinomectin API .

Physical And Chemical Properties Analysis

Eprinomectin has a molecular formula of C50H75NO14 . Its average mass is 914.129 Da and its monoisotopic mass is 913.518738 Da .

科学的研究の応用

Cancer Research

- Immunoblotting: To detect specific proteins. Results: Eprinomectin significantly inhibited cell viability, colony formation, and migration in DU145 prostate cancer cells. It induced cell cycle arrest at the G0/G1 phase, apoptosis, and autophagy. The drug also downregulated cancer stem cell markers and affected the β-catenin signaling pathway .

- Eprinomectin 5% w/v Extended-Release Injection: Administered subcutaneously at a dosage of 1 mg per kg body weight. Results: The treatment was over 90% effective against larval and adult stages of the targeted nematodes. No treatment-related health problems were observed .

- Soil Treatment: Eprinomectin was added to soil samples at varying concentrations to assess its genotoxicity. Results: Specific concentrations of eprinomectin induced genotoxic effects, highlighting the need for careful consideration of its environmental impact .

Antiparasitic Research

Scientific Field

Drug Resistance Studies

Scientific Field

Molecular Biology

Scientific Field

- Subcutaneous Injection: A single dose of Eprinomectin (Eprecis®) at 0.2 mg/kg body weight. Results: The treatment led to a significant reduction in fecal egg counts and was 100% effective against Haemonchus contortus and Trichostrongylus colubriformis, 99.9% against Teladorsagia circumcincta, and 98% against Dictyocaulus filaria .

- Pour-On Dewormer: Eprinex® (eprinomectin) applied to livestock. Results: Over a period of 105 days, treated calves gained an additional 36 pounds per head compared to untreated controls .

- Pour-On Solution: EPRINEX (eprinomectin) applied externally to cattle at a dose rate of 1 mL/10 kg of body weight. Results: The treatment controls a variety of external parasites, leading to increased milk production and weight gain in cattle .

- Injectable Mesoporous Microspheres: Eprinomectin is encapsulated in PLGA microspheres and administered subcutaneously. Results: The controlled-release formulation maintained plasma concentrations of Eprinomectin for an extended period, without causing significant stimulus responses at the injection sites .

- Cellular Assays: Various assays such as cell viability, colony formation, wound-healing, immunofluorescence, apoptosis, cell cycle analysis, and immunoblotting were used. Results: Eprinomectin significantly inhibited cell viability, colony formation, and migration capacities of DU145 prostate cancer cells, induced cell cycle arrest, apoptosis, and autophagy, and downregulated cancer stem cell markers .

Safety And Hazards

将来の方向性

Eprinomectin has shown potential in cancer research. A study found that Eprinomectin significantly inhibits the cell viability, colony formation, and migration capacities of DU145 cells . This suggests that Eprinomectin has tremendous potential to target metastatic prostate cancer cells and provides new avenues for therapeutic approaches for advanced prostate cancer .

特性

IUPAC Name |

N-[(2S,3R,4R,6S)-6-[(2S,3R,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14-/t26-,28-,30-,31-,34+,35-,36-,37+,38-,39-,40-,41+,42+,43+,44-,45+,46+,48+,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNHOHPRXXCPRA-TVXIRPTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H73NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eprinex | |

CAS RN |

123997-26-2 | |

| Record name | Eprinomectin [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123997262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprinomectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)